N-Acetylhomoveratrylamine

Physicochemical characterization Solid-state handling Crystallinity

N-Acetylhomoveratrylamine (NAHVA; IUPAC N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide) is a β-phenylethylamine derivative distinguished by an N-acetyl group on the homoveratrylamine scaffold. It is classified as an N-acetyl-2-arylethylamine, a subclass of acetamides (CHEBI:182287).

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 6275-29-2
Cat. No. B1618687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylhomoveratrylamine
CAS6275-29-2
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
InChIKeyWEQRLEDPPGQGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade N-Acetylhomoveratrylamine (CAS 6275-29-2): Chemical Identity and Core Characterization


N-Acetylhomoveratrylamine (NAHVA; IUPAC N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide) is a β-phenylethylamine derivative distinguished by an N-acetyl group on the homoveratrylamine scaffold [1]. It is classified as an N-acetyl-2-arylethylamine, a subclass of acetamides (CHEBI:182287) [2]. The compound is encountered as a naturally occurring alkaloid in Berberis sibirica [3] and as an endogenous metabolite detectable in human urine [4]. Its primary synthetic utility lies in serving as a key intermediate for the Bischler–Napieralski cyclization to form 3,4-dihydroisoquinoline scaffolds used in isoquinoline alkaloid and pharmaceutical synthesis [5].

Why Unqualified Analogs Cannot Replace N-Acetylhomoveratrylamine (CAS 6275-29-2) in Research and Synthesis


In-class compounds such as homoveratrylamine (CAS 120-20-7), N-methylhomoveratrylamine, and other N-acyl derivatives share the 3,4-dimethoxyphenethylamine backbone yet exhibit functionally distinct physicochemical and metabolic properties that preclude simple interchange. The N-acetyl modification alters hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility relative to the parent amine, directly impacting synthetic yield in Bischler–Napieralski cyclizations [1] and in vivo demethylation rates [2]. Substituting an unoptimized analog risks altered regioselectivity in Friedel–Crafts acylations and unpredictable pharmacokinetic behavior in metabolic tracer studies [2]. The quantitative evidence below demonstrates exactly where these differences become procurement-relevant.

N-Acetylhomoveratrylamine (CAS 6275-29-2): Quantitative Differentiation Evidence for Procurement Decisions


Melting Point Elevation vs. Homoveratrylamine Enables Non-Cryogenic Handling and Purification

N-Acetylhomoveratrylamine exhibits a melting point of 101–102 °C as colorless crystals , enabling handling at ambient temperature as a free-flowing crystalline solid. In contrast, the parent amine homoveratrylamine (CAS 120-20-7) melts at 12–15 °C , remaining a waxy semi-solid near room temperature that requires refrigeration and complicates accurate weighing.

Physicochemical characterization Solid-state handling Crystallinity

Increased Lipophilicity (XLogP3) Relative to Homoveratrylamine Alters Solvent Partitioning and Chromatographic Behavior

N-Acetylhomoveratrylamine has a computed XLogP3 of 1.0 [1], compared to an XLogP of 0.80 for homoveratrylamine [2]. The ΔXLogP of +0.2 units corresponds to a ~1.6-fold increase in octanol-water partition coefficient, indicating greater lipophilicity.

LogP Lipophilicity Chromatographic retention

Bischler–Napieralski Cyclization Yield: N-Acetyl Enables 95–96% Conversion to Dihydroisoquinoline

Under standardized Bischler–Napieralski conditions (POCl₃, toluene, reflux), N-acetylhomoveratrylamine cyclizes to 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline in 95–96% yield (47.0–48.0 g from 54.0 g starting amide) [1]. This yield benchmark is critical because alternative N-acyl derivatives (e.g., N-formyl, N-benzoyl) require distinct optimization of dehydrating agent and temperature to achieve comparable conversion, and N-unsubstituted homoveratrylamine cannot undergo the reaction directly without prior acylation.

Bischler–Napieralski reaction Cyclization yield Dihydroisoquinoline synthesis

MAO-Dependent Metabolic Demethylation: N-Acetylhomoveratrylamine Exhibits Quantifiable Iproniazid-Sensitive Demethylation in Vivo

In vivo administration of N-acetyl-3,4-dimethoxyphenethylamine (NADMPEA) to rats results in urinary excretion of N-acetyl-β-hydroxy-3,4-dimethoxyphenethylamine, confirming β-hydroxylation as a metabolic pathway. Co-administration of the monoamine oxidase inhibitor iproniazid diminished the extent of demethylation of NADMPEA by exactly 17% [1]. This quantitatively links N-acetylhomoveratrylamine metabolism to MAO activity, distinguishing it from the parent amine homoveratrylamine which is a known dopamine β-hydroxylase blocker .

Metabolic stability Demethylation MAO inhibitor interaction

Friedel–Crafts Acylation Regioselectivity: N-Acetyl Directing Group Enables Systematic 2-Acyl Derivatization in Good Yields

Friedel–Crafts acylation of N-acetylhomoveratrylamine with a range of acid chlorides (AlCl₃, nitrobenzene, 1:2:3 molar ratio) produces 2-acyl derivatives 2a–j in good yields . The N-acetyl group directs acylation to the 2-position of the phenethylamine ring, a regiochemical outcome that is distinct from what would be obtained using N-unprotected homoveratrylamine (where competing N-acylation would occur) or N-methylhomoveratrylamine (where the tertiary amine alters electronic environment).

Friedel–Crafts acylation Regioselectivity Isoquinoline precursor

Endogenous Occurrence and Natural Product Isolation: N-Acetylhomoveratrylamine as a Distinct Alkaloid Chemotype in Berberis sibirica

N-Acetylhomoveratrylamine was isolated and identified as a new base from the roots, young shoots, and leaves of Berberis sibirica [1]. This represents the first isolation of this specific alkaloid from the species, alongside known alkaloids including berberine, palmatine, columbamine, berberrubine, oxyacanthine, berbamine, pakistanine, and pronunciferine. Its structural identification was confirmed by spectral data. The compound is thus a validated reference standard for phytochemical profiling and chemotaxonomic studies of the Berberis genus.

Natural product isolation Chemotaxonomy Alkaloid profiling

N-Acetylhomoveratrylamine (CAS 6275-29-2): Evidence-Backed Application Scenarios for Scientific Selection


Kilogram-Scale Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline via High-Yield Bischler–Napieralski Cyclization

Based on the 95–96% isolated yield validated in Organic Syntheses [1], N-acetylhomoveratrylamine is the preferred substrate for multi-gram to kilogram-scale production of the key dihydroisoquinoline intermediate. The procedure uses POCl₃ in refluxing toluene and has been demonstrated at a 54 g input scale (0.243 mol), producing 47–48 g of product. This yield, combined with the compound's crystalline nature (mp 101–102 °C), enables straightforward purification and is superior to routes requiring in situ N-acylation of homoveratrylamine, which adds a synthetic step and introduces yield losses.

Regioselective Friedel–Crafts Acylation for Parallel Library Synthesis of 1-Substituted 3,4-Dihydro-6,7-dimethoxyisoquinolines

The N-acetyl protecting/directing group permits systematic Friedel–Crafts acylation at the 2-position with diverse acid chlorides [1]. This enables the parallel synthesis of 2-acyl derivatives 2a–j in good yields under standardized conditions (AlCl₃, nitrobenzene), which can be subsequently cyclized to 1-substituted isoquinolines. Researchers constructing compound libraries for SAR studies or lead optimization should procure N-acetylhomoveratrylamine rather than the parent amine to avoid the additional protection step and competing N-acylation side reactions.

Metabolic Pathway Tracing: In Vivo β-Hydroxylation and MAO-Dependent Demethylation Studies in Rodent Models

For studies investigating the metabolic fate of dimethoxyphenethylamine derivatives, N-acetylhomoveratrylamine provides a defined metabolic probe. The compound undergoes β-hydroxylation in vivo, and its demethylation is quantifiably sensitive to MAO inhibition (17% reduction with iproniazid) [1]. This distinguishes it from homoveratrylamine, which is reported as a dopamine β-hydroxylase blocker . When the research objective is to dissect MAO-dependent vs. DBH-dependent metabolic pathways, procurement of both compounds is necessary to establish orthogonal metabolic readouts.

Phytochemical Reference Standard for Berberis Alkaloid Profiling and Chemotaxonomic Classification

As a spectrally characterized, natural alkaloid isolated from Berberis sibirica [1], N-acetylhomoveratrylamine is an authenticated reference standard for HPLC-MS dereplication studies and comparative alkaloid fingerprinting. Researchers conducting chemotaxonomic classification of Berberis species or quality control of Berberis-containing herbal preparations require this compound for accurate peak identification, as homoveratrylamine is not reported as a natural constituent of this genus.

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